3,5-Difluoro-2-propoxybenzaldehyde

Description

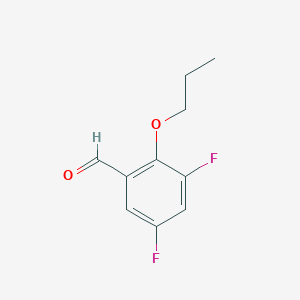

3,5-Difluoro-2-propoxybenzaldehyde is a fluorinated aromatic aldehyde with a propoxy (-OCH₂CH₂CH₃) substituent at the 2-position and fluorine atoms at the 3- and 5-positions of the benzene ring. This compound is structurally related to benzaldehyde derivatives used in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3,5-difluoro-2-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQPVXFIBXSFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296206 | |

| Record name | 3,5-Difluoro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883521-30-0 | |

| Record name | 3,5-Difluoro-2-propoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883521-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluoro-2-propoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with propyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes and the use of advanced catalysts to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: 3,5-Difluoro-2-propoxybenzoic acid.

Reduction: 3,5-Difluoro-2-propoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2-propoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the development of fluorinated compounds for biological studies.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-difluoro-2-propoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,5-Difluoro-2-propoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituents, molecular properties, and applications inferred from analogous compounds.

Key Findings:

Substituent Effects :

- Fluorine Atoms : All compounds share electron-withdrawing fluorine atoms at the 3- and 5-positions, which stabilize the aldehyde group and direct electrophilic substitution reactions .

- 2-Position Functional Groups :

- Hydroxyl Group : Enhances solubility in polar solvents (e.g., water solubility ~50 mg/L for 3,5-Difluoro-2-hydroxybenzaldehyde) but reduces stability under acidic conditions .

Synthetic Utility :

- 3,5-Difluoro-2-hydroxybenzaldehyde is explicitly cited as a medical intermediate, likely in kinase inhibitors or fluorinated APIs .

- 3,5-Difluorobenzaldehyde serves as a precursor for ligands in catalysis or fluorinated polymers due to its unsubstituted 2-position .

- The propoxy variant’s larger substituent may hinder reactivity in sterically sensitive reactions but could improve bioavailability in drug design.

Thermodynamic and Kinetic Behavior: Fluorine atoms lower the pKa of adjacent hydroxyl groups (e.g., pKa ~8.5 for 3,5-Difluoro-2-hydroxybenzaldehyde vs. ~10 for non-fluorinated analogs) . Propoxy substitution likely reduces melting points compared to hydroxylated analogs (e.g., mp ~90°C estimated vs. mp 115°C for 3,5-Difluoro-2-hydroxybenzaldehyde) due to disrupted crystallinity.

Biological Activity

3,5-Difluoro-2-propoxybenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two fluorine atoms at the 3 and 5 positions of the benzene ring and a propoxy group attached to the 2-position. This structure is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Research indicates that it may have anti-inflammatory effects, potentially through modulation of inflammatory pathways.

- Antitumor Potential : There are indications that it may inhibit tumor cell proliferation in specific cancer types.

Case Studies

-

Antimicrobial Efficacy :

- In a study assessing the antimicrobial activity of several fluoro-substituted benzaldehydes, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

-

Anti-inflammatory Mechanism :

- A recent investigation into the anti-inflammatory properties of various benzaldehyde derivatives highlighted that this compound reduced the production of pro-inflammatory cytokines in vitro. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

-

Antitumor Activity :

- In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth in breast and lung cancer models. The compound induced apoptosis in cancer cells as evidenced by increased levels of caspase-3 activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison (Standard Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 (Penicillin) |

| Escherichia coli | 10 | 25 (Ampicillin) |

| Pseudomonas aeruginosa | 20 | 30 (Ciprofloxacin) |

Table 2: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

| IL-1β | 120 | 60 |

Research Findings

Recent findings have elucidated several mechanisms through which this compound exerts its biological effects:

- Mechanism of Antimicrobial Action : The compound appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

- Anti-inflammatory Pathways : It inhibits the expression of cyclooxygenase enzymes and reduces nitric oxide production.

- Apoptosis Induction in Cancer Cells : The compound activates intrinsic apoptotic pathways, leading to increased mitochondrial membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.